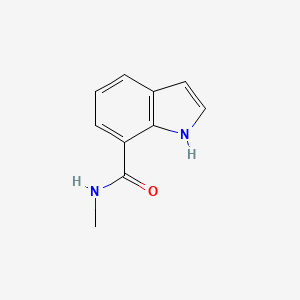

N-methyl-1H-indole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

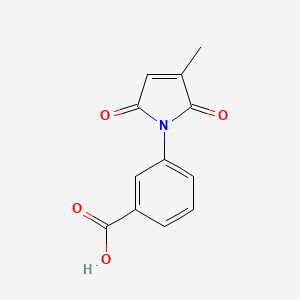

“N-methyl-1H-indole-7-carboxamide” is a derivative of indole . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers ; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical And Chemical Properties Analysis

The most important feature of this molecule is its planarity . The molecular formula of “N-methyl-1H-indole-7-carboxamide” is C10H10N2O .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including N-methyl-1H-indole-7-carboxamide, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to exhibit anti-inflammatory properties . The specific mechanisms through which N-methyl-1H-indole-7-carboxamide exerts its anti-inflammatory effects are still under investigation.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties . They have been found to inhibit the growth of various types of cancer cells.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . Further research is needed to determine the effectiveness of N-methyl-1H-indole-7-carboxamide in this regard.

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity against a variety of pathogens . This makes N-methyl-1H-indole-7-carboxamide a potential candidate for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . Further studies are needed to explore the potential of N-methyl-1H-indole-7-carboxamide in this field.

Enzyme Inhibition

The presence of the carboxamide moiety in indole derivatives, including N-methyl-1H-indole-7-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has led to the activity of these compounds tending to inhibit various enzymes and proteins .

Mecanismo De Acción

Target of Action

N-methyl-1H-indole-7-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The interaction of N-methyl-1H-indole-7-carboxamide with its targets often results in the inhibition of the target’s activity. This is primarily due to the formation of hydrogen bonds between the carboxamide moiety of the compound and the target enzymes or proteins .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N-methyl-1H-indole-7-carboxamide would depend on the specific targets it interacts with.

Result of Action

The molecular and cellular effects of N-methyl-1H-indole-7-carboxamide’s action would depend on the specific targets and pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could potentially include antiviral, anti-inflammatory, or anticancer effects, among others.

Safety and Hazards

Direcciones Futuras

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components, hence the process is amenable to rapid generation of trisubstituted indole libraries .

Propiedades

IUPAC Name |

N-methyl-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-6,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVUYVXDTGOYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1H-indole-7-carboxamide | |

CAS RN |

1519477-17-8 |

Source

|

| Record name | N-methyl-1H-indole-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)

![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)

![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)